molecular formula C16H12ClNO2S B2961186 (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate CAS No. 477887-87-9

(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate

Cat. No. B2961186
CAS RN: 477887-87-9
M. Wt: 317.79
InChI Key: LBXNFPPAQLUPJF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (E)-N’-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives were synthesized and characterized using conventional methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the InChI code for a similar compound, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine, is 1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine has a molecular weight of 282.77 and is a solid at room temperature .

Scientific Research Applications

Anti-Prostate Cancer Agents

The compound has been studied for its potential use as an anti-prostate cancer agent . The treatment for prostate cancer may involve surgery, hormonal therapy, and oral chemotherapeutic drugs. This compound could potentially be used in the development of new chemotherapeutic drugs.

Solid-State Fluorescence Material

This compound has been mentioned in the context of solid-state fluorescence materials . These materials have a wide range of applications, including in optoelectronics, sensing, and bioimaging.

Molecular Docking

The compound has been used in structural-based molecular docking approaches . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex.

Chemical Synthesis

The compound can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.

Biological Evaluation

The compound has been used in biological evaluations . This involves assessing the biological activity of a substance.

Pharmaceutical Research

The compound can be used in pharmaceutical research . It can be used to study its effects on various biological systems and its potential therapeutic uses.

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine has been classified with the GHS07 pictogram and has hazard statements H302, H312, and H332 .

properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-15-12(8-7-11-4-1-2-5-13(11)15)10-18-20-16(19)14-6-3-9-21-14/h1-6,9-10H,7-8H2/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXNFPPAQLUPJF-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate

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